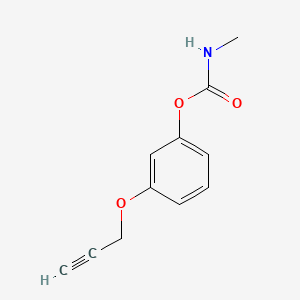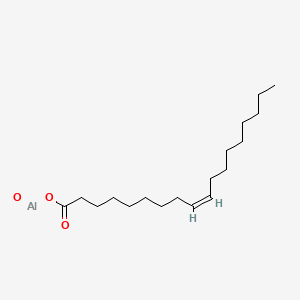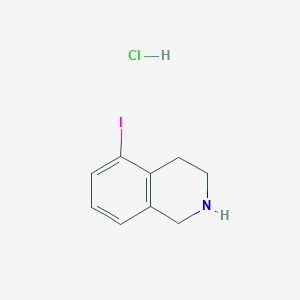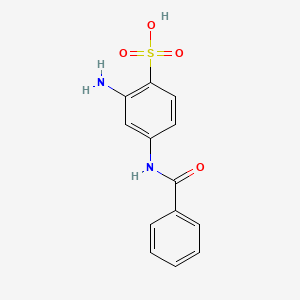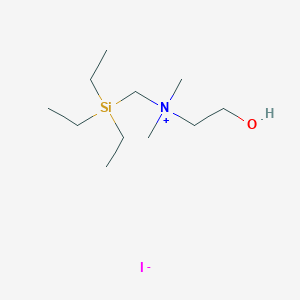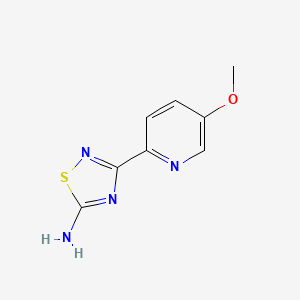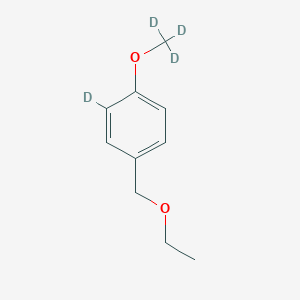
4-(Ethoxymethyl)anisole-2,3,5,6-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Ethoxymethyl)anisole-2,3,5,6-d4 is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart .
准备方法
The synthesis of 4-(Ethoxymethyl)anisole-2,3,5,6-d4 typically involves the deuteration of 4-(Ethoxymethyl)anisole. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. Industrial production methods may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule .
化学反应分析
4-(Ethoxymethyl)anisole-2,3,5,6-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
科学研究应用
4-(Ethoxymethyl)anisole-2,3,5,6-d4 is widely used in various fields of scientific research:
Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of deuterated molecules in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the development of new materials and as a reference standard in analytical chemistry
作用机制
The mechanism of action of 4-(Ethoxymethyl)anisole-2,3,5,6-d4 involves its interaction with molecular targets through various pathways. The presence of deuterium atoms can alter the compound’s binding affinity and reaction rates, leading to different biological and chemical outcomes compared to non-deuterated analogs. These effects are often studied to gain insights into the role of hydrogen atoms in molecular interactions .
相似化合物的比较
4-(Ethoxymethyl)anisole-2,3,5,6-d4 can be compared with other deuterated compounds such as:
4-(Ethoxymethyl)anisole: The non-deuterated version, which has different reaction kinetics and stability.
4-(Methoxymethyl)anisole-2,3,5,6-d4: A similar deuterated compound with a methoxymethyl group instead of an ethoxymethyl group.
4-(Ethoxymethyl)phenol-2,3,5,6-d4: A compound with a phenol group, offering different chemical properties and applications .
These comparisons highlight the unique properties of this compound, making it valuable for specific research and industrial applications.
属性
分子式 |
C10H14O2 |
|---|---|
分子量 |
170.24 g/mol |
IUPAC 名称 |
2-deuterio-4-(ethoxymethyl)-1-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C10H14O2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h4-7H,3,8H2,1-2H3/i2D3,6D |
InChI 键 |
MAJJDGWXCUOAJY-NHOQVALSSA-N |
手性 SMILES |
[2H]C1=CC(=CC=C1OC([2H])([2H])[2H])COCC |
规范 SMILES |
CCOCC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


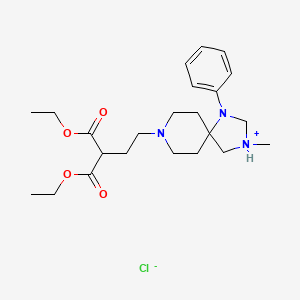
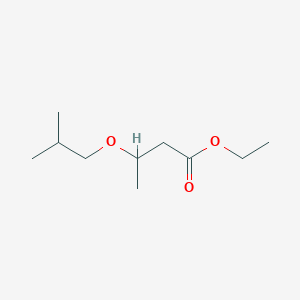
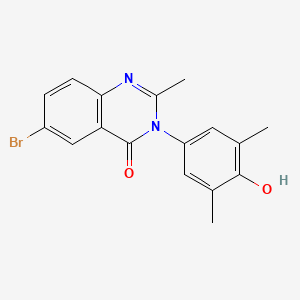
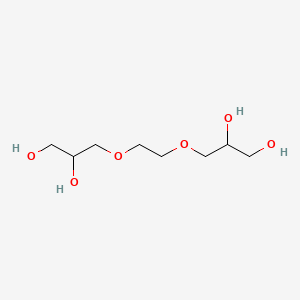
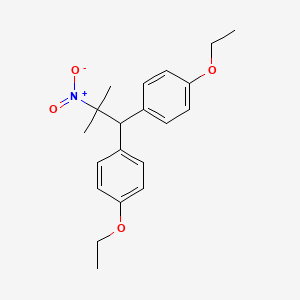

![2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile](/img/structure/B13749070.png)
